molecular formula C11H16N2O2 B2835669 N-tert-butyl-6-methoxypyridine-2-carboxamide CAS No. 197007-86-6

N-tert-butyl-6-methoxypyridine-2-carboxamide

Cat. No. B2835669
CAS RN: 197007-86-6
M. Wt: 208.261
InChI Key: ICPWUTNDHCGTHH-UHFFFAOYSA-N
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Description

“N-tert-butyl-6-methoxypyridine-2-carboxamide” is a chemical compound with the CAS Number: 197007-86-6 . It has a molecular weight of 208.26 and its IUPAC name is N-(tert-butyl)-6-methoxypicolinamide .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H16N2O2 . The InChI code is 1S/C11H16N2O2/c1-11(2,3)13-10(14)8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,13,14) .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 208.26 .

Scientific Research Applications

Synthesis Techniques and Functional Group Transformations

Regioselective Deprotection and Acylation : The synthesis of polyamides with selectively removable protecting groups, including tert-butyl carboxamide derivatives, showcases the versatility of these compounds in constructing complex organic molecules with potential pharmaceutical applications (Pak & Hesse, 1998).

Carboxamide Protecting Groups : The development of new carboxamide protecting groups, such as the 4-(tert-butyldimethylsiloxy)-2-methoxymethyl group, emphasizes the role of tert-butyl carboxamides in facilitating organic synthesis, particularly in the protection and deprotection of sensitive functional groups (Muranaka, Ichikawa, & Matsuda, 2011).

Catalysis and Polymerization

Atom Transfer Radical Polymerization : Research on the polymerization of acrylamides, including tert-butyl acrylamide derivatives, underlines the importance of these compounds in developing new polymeric materials with specific mechanical and thermal properties (Teodorescu & Matyjaszewski, 1999).

Asymmetric Synthesis and Chiral Chemistry

Asymmetric Synthesis of Amines : The use of N-tert-butanesulfinyl imines as intermediates in the asymmetric synthesis of amines demonstrates the critical role of tert-butyl carboxamide derivatives in producing chiral molecules, which are essential in pharmaceutical research (Ellman, Owens, & Tang, 2002).

Anticancer Research and Medicinal Applications

Anticancer Activity of Novel Metal Complexes : Studies on metal complexes of ligands derived from tert-butyl substituted carboxamide groups indicate significant anticancer activities, highlighting the potential of these compounds in designing new anticancer agents (Kumbar et al., 2020).

Material Science and Solar Cell Research

Enhancement of Solar Cell Performance : Research into the effect of tert-butylpyridine additives on the performance of dye-sensitized solar cells suggests that tert-butyl carboxamide derivatives could play a role in optimizing the efficiency and stability of photovoltaic materials (Boschloo, Häggman, & Hagfeldt, 2006).

properties

IUPAC Name

N-tert-butyl-6-methoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)13-10(14)8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWUTNDHCGTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (18.25 mmole) was added dropwise to a cooled solution of 6-bromo-2-methoxypyridine (3.12 g, 16.6 mmole, prepared from 2,6-dibromopyridine (Aldrich) according to Comins and Killpack, J. Org. Chem., 55:69-73 (1990)) in 40 mL of THF at -78° C., the resulting orange solution was stirred for 20 minutes at -78° C., and t-butylisocyanate (26.3 mmole) was added with a syringe. The mixture was stirred for 30 minutes at -78° C., warmed to room temperature, then saturated NH4Cl (20 mL) was added. The layers were separated, and the aqueous layer was extracted with methylene chloride (2×20 mL). The combined organic layers were dried over MgSO4 and concentrated, and the residue was chromatographed on silica gel, eluting with 10% to 25% ethyl acetate in hexane, to provide 2.93 g of the title compound as an oil. MS: 209 (M+H)+ ; 1H NMR (CDCl3) δ: 7.85-7.68 (m, 3H), 6.87 (d, J=8 Hz, 1H), 3.96 (s, 3H), 1.49 (s, 9H).
Quantity
18.25 mmol
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
26.3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

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